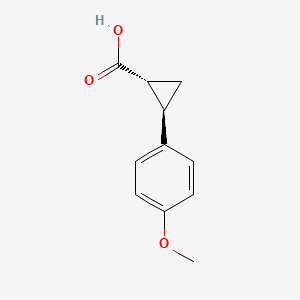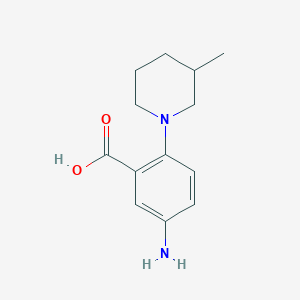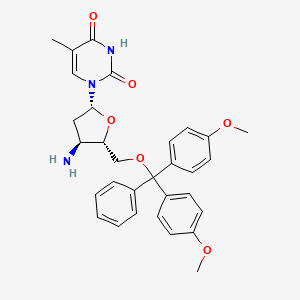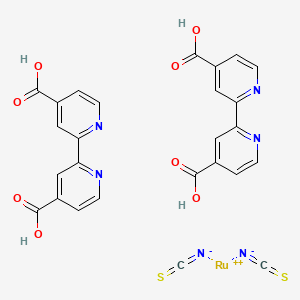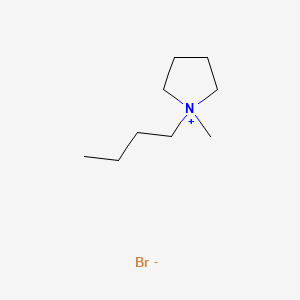
1-Butyl-1-methylpyrrolidinium bromide
Descripción general
Descripción
1-Butyl-1-methylpyrrolidinium bromide is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including electrochemistry, catalysis, and as solvents for chemical reactions and separations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 1-butyl-1-methylpyrrolidinium bromide consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom. The anion associated with this cation in the provided studies varies, including dicyanamide , bis(trifluoromethanesulfonyl)imide , and tribromide . The structure of the cation influences the physical and chemical properties of the ionic liquid, such as viscosity, melting point, and solvation ability.
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium bromide can participate in various chemical reactions due to its ionic nature. For instance, it can act as a solvent or reagent in bromination reactions, as demonstrated by its use in the regioselective bromination of anilines and phenols . The ionic liquid can also influence the kinetics of reactions, such as the formation of CO2 gas hydrates, where it can act as a kinetic inhibitor or promoter depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-1-methylpyrrolidinium bromide and related ionic liquids have been extensively studied. These properties include thermal stability, viscosity, and electrochemical behavior. For example, the interaction of a related ionic liquid with a polyvinylidenefluoride membrane was studied to understand the temperature dependence of anion conformers . The thermodynamic properties of mixtures containing 1-butyl-1-methylpyrrolidinium dicyanamide and various molecular solvents have been investigated, providing insights into the solvation and mixing behavior of these ionic liquids . Additionally, the electrodeposition of germanium from a mixture containing 1-butyl-1-methylpyrrolidinium dicyanamide was explored, revealing the electrochemical properties and potential applications of these ionic liquids in materials science .
Aplicaciones Científicas De Investigación
-
Interactions with Water
- Scientific Field : Chemical Physics
- Application Summary : This compound is used to study the diffusivity of water in ionic liquids .
- Methods of Application : The pulsed-gradient spin-echo NMR method is used to obtain experimental results on the diffusivity of water in two ionic liquids .
- Results : The transport of water in these ionic liquids is much faster than would be predicted from hydrodynamic laws, indicating that the neutral water molecules experience a very different friction than the anions and cations at the molecular level .
-
Semiconductor Preparation
- Scientific Field : Semiconductor Manufacturing
- Application Summary : 1-Butyl-1-methylpyrrolidinium bromide is utilized in the preparation of semiconductors, particularly in the fabrication of thin films and device structures .
- Methods of Application : It can act as a precursor or dopant in semiconductor manufacturing processes .
- Results : This compound contributes to the desired properties and performance of semiconductor materials .
-
Corrosion Inhibition
- Scientific Field : Material Science
- Application Summary : This compound is used as an effective corrosion inhibitor .
- Methods of Application : It can be used in various applications where corrosion inhibition is required .
- Results : The use of this compound helps in preventing corrosion, thereby enhancing the lifespan and reliability of materials .
-
Phase-Transfer Catalyst
- Scientific Field : Organic Chemistry
- Application Summary : 1-Butyl-1-methylpyrrolidinium bromide can be used as a phase-transfer catalyst in reactions such as oxidation and alkylation reactions .
- Methods of Application : It is used as a solvent in the synthesis of oxychloridoselenites .
- Results : The use of this compound as a phase-transfer catalyst can enhance the efficiency of certain chemical reactions .
-
Ionic Liquid Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : 1-Butyl-1-methylpyrrolidinium bromide can serve as a precursor or starting material to synthesize ionic liquids .
- Methods of Application : These ionic liquids are known for their unique properties and can be utilized as solvents, catalysts, and electrolytes in various chemical processes and reactions .
- Results : The synthesized ionic liquids can be used in a wide range of applications due to their unique properties .
-
Aqueous Biphasic Systems
- Scientific Field : Separation Processes
- Application Summary : Aqueous biphasic systems are increasingly used for complex separations tasks .
- Methods of Application : One of the more important applications of aqueous-IL separations is to use ILs for solubilizing biomass or effecting enzymatic catalysis transformations, where the role of water will be crucial .
- Results : The use of this compound in aqueous biphasic systems can enhance the efficiency of certain separation processes .
-
Hydrogen Fuel Cells
- Scientific Field : Energy Technology
- Application Summary : Hydrogen fuel cells with ionic liquids show great promise, where the end product of the electrochemical reaction is water .
- Methods of Application : This compound can be used in the production of hydrogen fuel cells, where it may help to improve performance .
- Results : Even trace amounts of water for ILs applications such as lithium batteries can have deleterious effects on performance .
-
Photo-catalytic Water Splitting
- Scientific Field : Chemical Engineering
- Application Summary : Photo-catalytic water splitting with increased efficiency and decreased overpotentials may become possible with the use of ILs .
- Methods of Application : This compound can be used in photo-catalytic water splitting processes, potentially improving efficiency and reducing overpotentials .
- Results : The use of this compound in photo-catalytic water splitting processes can enhance the efficiency of these processes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZRPQGSMFXSTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049375 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium bromide | |
CAS RN |
93457-69-3 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093457693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F21K33C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
